molecular formula C13H16O2 B3104232 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1465547-66-3

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B3104232
CAS RN: 1465547-66-3
M. Wt: 204.26 g/mol
InChI Key: SADDIQDKCYKDGF-UHFFFAOYSA-N
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Description

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.26 .


Physical And Chemical Properties Analysis

The boiling point of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one is predicted to be 348.2±31.0 °C . The density is predicted to be 1.076±0.06 g/cm3 .

Scientific Research Applications

Protodeboronation of Pinacol Boronic Esters

5-PTN can be used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation process, in which 5-PTN plays a crucial role, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Organic Synthesis Building Block

5-PTN is a highly valuable building block in organic synthesis . It can be converted into a broad range of functional groups .

Suzuki–Miyaura Coupling

5-PTN can be used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .

In Vivo Imaging

5-PTN can be used as a near-infrared fluorescent dye optimized for in vivo imaging . It provides a higher degree of labeling with less aggregation than a leading competitor product when used for antibody conjugation .

Flow Cytometry

5-PTN can be used in flow cytometry . It is significantly brighter than leading competitor conjugates at similar labeling densities in vivo and in vitro .

Antibody Conjugation

5-PTN can be used for antibody conjugation . It exhibits reduced liver uptake in vivo compared with leading competitor conjugates .

properties

IUPAC Name

5-propoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADDIQDKCYKDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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